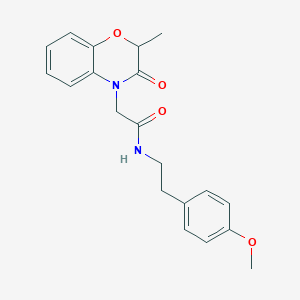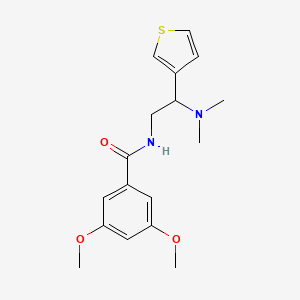
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and pyridine rings, and the introduction of the methyl and carboxamide groups. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and pyridine rings would give the molecule a rigid, planar structure. The carboxamide group could participate in hydrogen bonding, which could affect the molecule’s interactions with other compounds .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The pyrazole and pyridine rings could potentially participate in electrophilic aromatic substitution reactions. The carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Pharmaceutical Research
This compound, due to its heterocyclic core, has significant potential in drug development. Heterocyclic compounds like this one are known for a wide range of pharmacological activities. They can serve as the foundation for developing new medications with antibacterial, antifungal, antiviral, and anti-inflammatory properties .
Agricultural Chemistry
Compounds with a pyrazole moiety have been utilized in the synthesis of herbicides. Optimization of such molecules can lead to the development of potent herbicides with specific action against problematic weeds, offering a new tool for crop protection .
Antimicrobial Agents
The structural analogs of this compound have shown promise as antimicrobial agents. They can be synthesized and tested against various strains of bacteria and fungi, contributing to the fight against antibiotic resistance .
Anticancer Agents
The pyridine and pyrazole groups present in this compound are often found in molecules with antitumor properties. Research into this compound could lead to the discovery of new anticancer agents, particularly those targeting specific pathways or enzymes within cancer cells .
Neurological Disorders
Given the importance of pyrazole derivatives in medicinal chemistry, this compound could be investigated for its potential effects on neurological disorders. It might interact with brain receptors or enzymes, leading to new treatments for diseases like Alzheimer’s or Parkinson’s .
Metabolic Diseases
The compound’s ability to mimic or inhibit certain metabolic enzymes could make it a candidate for treating metabolic diseases. It could be part of a new class of drugs that manage conditions like diabetes or dyslipidemia .
Insecticidal Research
Pyrazole derivatives have been explored for their insecticidal properties. This compound could be a lead structure for developing new insecticides that target specific receptors in pest species, providing an environmentally friendly pest control method .
Molecular Probes
Due to its unique structure, this compound could serve as a molecular probe in biochemical research. It could bind to specific proteins or nucleic acids, helping to elucidate their function or structure .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-20-15(2-5-19-20)14-8-12(9-17-11-14)10-18-16(21)13-3-6-22-7-4-13/h2,5,8-9,11,13H,3-4,6-7,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQDKQIGCKYOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide](/img/structure/B2937566.png)



![4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B2937573.png)
![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2937575.png)
![2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2937576.png)
![Bicyclo[2.1.0]pentane-2-carboxylic acid](/img/structure/B2937578.png)


![N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2937585.png)
![4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2937587.png)
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2937588.png)
